3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid
Overview
Description
3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid is a heterocyclic compound that contains a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid typically involves the reaction of 2-mercapto-4(3H)-quinazolinone with a suitable propionic acid derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in a polar solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the quinazolinone ring can be reduced to form the corresponding alcohol.
Substitution: The propionic acid moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted propionic acid derivatives.
Scientific Research Applications
3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new pharmaceuticals.
Industry: It is used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes and receptors, modulating their activity. The sulfur atom can form covalent bonds with nucleophilic sites in proteins, leading to changes in their function. The propionic acid moiety can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid
- (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid
- (4-Hydroxy-5-isopropyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid
Uniqueness
3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid is unique due to the presence of the propionic acid moiety, which can influence its chemical reactivity and biological activity. The quinazolinone core provides a versatile scaffold for further functionalization, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c14-9(15)5-6-17-11-12-8-4-2-1-3-7(8)10(16)13-11/h1-4H,5-6H2,(H,14,15)(H,12,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTBIXJKHMVXHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)SCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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